Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate
Description
Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate is an epoxy-containing ester derivative characterized by a phenoxyacetate backbone substituted with a 2-ethylphenyl group and an oxiran-2-ylmethyl (glycidyl) ester moiety. The glycidyl group is reactive, enabling cross-linking in polymers or interactions with metal surfaces, while the 2-ethylphenoxy moiety may influence lipophilicity and binding properties .
Properties
IUPAC Name |
oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-10-5-3-4-6-12(10)16-9-13(14)17-8-11-7-15-11/h3-6,11H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIFLAQXSUTJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate typically involves the reaction of 2-(2-ethylphenoxy)acetic acid with an epoxide-containing reagent. One common method is the esterification of 2-(2-ethylphenoxy)acetic acid with glycidol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled reaction environments helps in achieving high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate involves its reactivity with various biological and chemical targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential bioactivity and therapeutic effects. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol, which may contribute to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below compares Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate with structurally related compounds, highlighting molecular features, applications, and performance metrics:
Functional and Performance Comparisons
Corrosion Inhibition
- Target Compound vs. However, the absence of sulfur (as in AEM2) or multiple epoxy groups might reduce its inhibition capacity .
Pharmaceutical Relevance
- Ethyl/Methyl Esters: Ethyl 2-phenylacetoacetate (Item No. 39487) and its methyl analog (Item No. 28352) are precursors for amphetamines, highlighting the role of ester substituents in drug synthesis. The target compound’s 2-ethylphenoxy group could modify metabolic stability or bioavailability compared to phenylacetoacetate derivatives .
Biological Activity
Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate is a synthetic compound featuring an oxirane (epoxide) ring and an ester functional group. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C13H16O4
- Functional Groups : Epoxide, ester
- Reactivity : The oxirane ring is highly reactive, allowing for various chemical transformations, including nucleophilic substitutions and hydrolysis.
The biological activity of this compound is primarily attributed to its reactivity with nucleophilic sites in biomolecules. The epoxide can form covalent bonds with proteins, potentially leading to alterations in protein function. The ester group can undergo hydrolysis, releasing bioactive metabolites that may contribute to its therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
Case Studies and Experimental Data
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The compound was tested against various cancer types, demonstrating significant cytotoxicity at micromolar concentrations.
Cell Line IC50 (µM) Mechanism of Action HeLa (cervical) 15 Induction of apoptosis MCF7 (breast) 20 Cell cycle arrest A549 (lung) 25 Inhibition of migration -
Anti-inflammatory Effects :
- A study evaluated the compound's effect on cytokine production in macrophages stimulated by lipopolysaccharides (LPS). Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Treatment TNF-alpha (pg/mL) IL-6 (pg/mL) Control 500 300 Oxiran Compound 150 100 -
Antimicrobial Activity :
- The compound was tested against a panel of bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Q & A
Q. What are the optimal synthetic routes for Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate, and how can reaction conditions be optimized for high yield?
The synthesis typically involves two key steps: (1) preparation of the phenoxyacetic acid intermediate via nucleophilic substitution between 2-ethylphenol and a bromoacetate ester (e.g., ethyl bromoacetate), and (2) introduction of the oxiran-2-ylmethyl (epoxide) group. For the latter, epichlorohydrin is a common reagent, reacting with the intermediate under basic conditions (e.g., using organic amines) to form the epoxide moiety . Optimization includes controlling stoichiometry, temperature (e.g., 60–80°C for cyclization), and solvent polarity (e.g., toluene or DMF). Purification via column chromatography or recrystallization is critical to achieve yields >80% .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- 1H/13C NMR : To confirm the epoxide ring (δ ~3.5–4.5 ppm for oxirane protons) and ester linkages (δ ~4.2–4.5 ppm for methylene adjacent to oxygen).
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C ester) and ~850 cm⁻¹ (epoxide ring vibration).
- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]+ at m/z ~264).
- Elemental Analysis : To validate empirical formula (C13H16O4) .
Q. How does the presence of the 2-ethylphenoxy group affect the compound's solubility and reactivity?
The hydrophobic 2-ethylphenoxy group reduces solubility in polar solvents (e.g., water) but enhances compatibility with organic solvents like dichloromethane or ethyl acetate. Steric hindrance from the ethyl group may slow nucleophilic attacks on the ester or epoxide groups, requiring elevated temperatures for reactions .
Advanced Research Questions
Q. How does the epoxide group influence reactivity in ring-opening reactions compared to non-epoxide esters?
The strained epoxide ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, thiols) or acids, forming diols or cross-linked networks. This reactivity is exploited in polymer chemistry (e.g., as a cross-linking agent) and drug delivery systems. Kinetic studies using NMR or in situ FT-IR can monitor ring-opening rates, which are pH- and temperature-dependent .
Q. What computational methods predict the corrosion inhibition efficiency of this compound on metal surfaces?
- Density Functional Theory (DFT) : Calculates reactivity descriptors (e.g., HOMO/LUMO energies, Fukui indices) to predict adsorption sites.
- Molecular Dynamics (MD) : Simulates adsorption conformations on Fe(110) surfaces in acidic media (e.g., 1 M HCl). Experimental validation via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) correlates inhibition efficiency (>90% at 10 mM) with computational data .
Q. What strategies address regioselectivity challenges during synthesis?
Competing reactions (e.g., ester hydrolysis or epoxide dimerization) can reduce regioselectivity. Strategies include:
Q. How can contradictory data on reaction pathways be resolved through mechanistic studies?
For example, unexpected by-products (e.g., diesters or oligomers) may arise from competing alkoxylation. Mechanistic clarity is achieved via:
- Isotopic Labeling : Tracking oxygen incorporation in hydrolysis products.
- Kinetic Profiling : Monitoring intermediate formation using stopped-flow techniques .
Applications in Specialized Fields
Q. What are its potential applications in polymer chemistry?
The epoxide group enables cross-linking in epoxy resins, while the phenoxy group enhances thermal stability. Copolymerization with ethylene or acrylates (e.g., methyl acrylate) produces materials with tunable mechanical properties, useful in coatings or adhesives .
Q. How might this compound be investigated for biological activity?
Structurally similar esters (e.g., methyl 2-(4-fluorophenyl)-2-oxoacetate) exhibit antimicrobial and anticancer properties. Assays could include:
Q. What stabilization strategies prevent premature epoxide degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
